N'-[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]adamantane-1-carbohydrazide
Description
This compound belongs to the adamantane carbohydrazide family, characterized by a rigid adamantane core conjugated to a hydrazide moiety via a heteroarylidene linker. The Z-configuration of the hydrazone bond and the 4-fluorophenyl-substituted pyrazolone ring contribute to its unique stereoelectronic properties . Such derivatives are synthesized via condensation reactions between adamantane-1-carbohydrazide and heterocyclic aldehydes, followed by structural confirmation via X-ray crystallography and spectroscopic methods .
Properties
Molecular Formula |
C22H25FN4O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(E)-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]adamantane-1-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c1-13-19(20(28)27(26-13)18-4-2-17(23)3-5-18)12-24-25-21(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,12,14-16,26H,6-11H2,1H3,(H,25,29)/b24-12+ |
InChI Key |
VXPNBKCIQYXUOX-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/NC(=O)C34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NNC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1-adamantanecarbohydrazide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing and microwave irradiation can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Reaction Sequence:
-
Esterification : Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic conditions to form methyl adamantane-1-carboxylate .
-
Hydrazide Formation : The methyl ester reacts with hydrazine hydrate to yield adamantane-1-carbohydrazide .
-
Condensation with Aldehydes/Ketones : Adamantane-1-carbohydrazide is condensed with 1-(4-fluorophenyl)-3-methyl-5-oxopyrazole-4-carbaldehyde to form the target hydrazone.
Representative Reaction Scheme:
textAdamantane-1-carbohydrazide + 1-(4-fluorophenyl)-3-methyl-5-oxopyrazole-4-carbaldehyde → N'-[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]adamantane-1-carbohydrazide
2.1. Hydrazone Group Reactivity
The hydrazone (C=N) bond participates in:
-
Acid/Base-Catalyzed Hydrolysis : Cleavage under strong acidic/basic conditions to regenerate adamantane-1-carbohydrazide and the aldehyde.
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or bioactive properties.
2.2. Pyrazole Ring Reactivity
The 5-oxopyrazole moiety undergoes:
-
Electrophilic Substitution : Nitration or halogenation at the C3/C5 positions, influenced by the electron-withdrawing 4-fluorophenyl group.
-
Tautomerism : Exists in keto-enol equilibrium, affecting solubility and binding affinity in biological systems.
2.3. Adamantane Core Stability
The adamantane structure provides:
-
Steric Hindrance : Limits reactivity at the bridgehead carbons.
Reaction Optimization Data
Data from analogous hydrazide-hydrazone syntheses :
Spectroscopic Characterization
Key data confirming reaction outcomes:
4.1. ¹H-NMR Analysis :
-
Hydrazone NH : Singlet at δ 11.01–11.24 ppm.
-
C=N Proton : Singlet at δ 8.68–8.81 ppm.
-
Adamantane CH : Multiplets at δ 1.72–2.03 ppm.
4.2. IR Spectroscopy :
-
C=O Stretch : 1680–1700 cm⁻¹ (pyrazole ketone).
-
N-H Stretch : 3200–3300 cm⁻¹ (hydrazone).
Comparative Reactivity of Analogues
Structural modifications alter reactivity :
Degradation Pathways
Scientific Research Applications
N’-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1-adamantanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N’-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N′-Heteroarylidene Adamantane Carbohydrazides
- N′-[(E)-(4-Hydroxyphenyl)Methylidene]Adamantane-1-Carbohydrazide (): Differs by a 4-hydroxyphenyl substituent instead of the pyrazolone ring.
N′-[(E)-(4-Fluorophenyl)Methylidene]Adamantane-1-Carbohydrazide ():
Lacks the pyrazolone ring but shares the 4-fluorophenyl group. Crystallographic studies reveal a planar hydrazone linkage and chair conformation of the adamantane core, stabilized by N–H···Cl and C–H···F interactions .5-(Adamantane-1-Yl)-4-R-1,2,4-Triazole-3-Thiones ():
Replace the hydrazone linker with a triazole-thione ring. The sulfur atom in the triazole enhances metabolic stability but reduces bioavailability compared to carbohydrazides.
Pyrazolone-Containing Analogues
- 3-(Adamantan-1-Yl)-4-[(E)-(2,6-Difluoro-Benzylidene)Amino]-1-[(4-Phenyl-Piperazin-1-Yl)Methyl]-1H (): Features a piperazine-methyl group and difluorophenyl substituent. The additional nitrogen atoms in the piperazine enhance basicity, influencing pharmacokinetics.
Key Observations :
- The pyrazolone ring in the target compound likely increases thermal stability (higher predicted melting point) compared to triazole-thiones .
- Fluorination enhances lipophilicity (logP ~3.5 estimated) relative to hydroxylated analogues (logP ~2.8) .
Antimicrobial Activity
N′-Heteroarylidene-1-Adamantylcarbohydrazides ():
- Compounds 4 and 5 (imidazole derivatives): Broad-spectrum activity (MIC: 2–8 µg/mL against Staphylococcus aureus and Candida albicans).
- Compounds 3a–c (isoxazole derivatives): Selective Gram-positive activity (MIC: 4–16 µg/mL).
Target Compound :
Expected activity against Gram-positive bacteria due to the pyrazolone ring’s resemblance to isoxazole derivatives. The 4-fluorophenyl group may enhance membrane penetration .
Antihypoxic Activity
5-(Adamantane-1-Yl)-4-R-Triazole-3-Thiones ():
Demonstrated 40–50% survival rate in hypoxia models at 1/10 LD₅₀ doses, comparable to Mexidol (reference drug).- Target Compound: Potential CNS activity due to adamantane’s blood-brain barrier permeability. Fluorination may prolong half-life but requires in vivo validation .
Crystallographic and Conformational Analysis
N′-[(E)-(4-Fluorophenyl)Methylidene]Adamantane-1-Carbohydrazide ():
- Hydrazone bond adopts an E-configuration.
- Adamantane core in chair conformation with C–H···F interactions (2.8–3.1 Å).
Target Compound : Predicted Z-configuration of the hydrazone bond, altering molecular dipole and crystal packing. The pyrazolone ring may engage in π-π stacking, influencing solubility .
Biological Activity
N'-[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]adamantane-1-carbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, which incorporates both adamantane and pyrazole moieties, suggests a diverse range of interactions with biological targets.
- Molecular Formula : C20H17FN4
- Molecular Weight : 380.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of hydrazone derivatives, including this compound, has been extensively studied. These compounds exhibit a wide spectrum of activities such as:
-
Antimicrobial Activity :
- Hydrazone derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- In particular, compounds similar to this compound demonstrated significant antibacterial properties, indicating potential as therapeutic agents against infections.
-
Anticancer Activity :
- Studies have indicated that hydrazone compounds possess cytotoxic effects on several human cancer cell lines, including HeLa (cervical), A549 (lung), and MCF-7 (breast) .
- For instance, certain derivatives exhibited IC50 values in the low micromolar range, demonstrating their potency in inhibiting cancer cell proliferation .
Antimicrobial Studies
A comparative analysis of various hydrazone derivatives revealed that those containing the adamantane structure often exhibited enhanced antimicrobial activity. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | Staphylococcus aureus | 32 µg/mL |
| 4a | Escherichia coli | 64 µg/mL |
| 5c | Candida albicans | 16 µg/mL |
These findings suggest that modifications to the hydrazone structure can significantly influence antimicrobial potency.
Anticancer Studies
In vitro studies on the cytotoxic effects of this compound demonstrated promising results:
| Cell Line | IC50 (µM) | Viability (%) at 100 µM |
|---|---|---|
| Hep3B | 37.78 | 62.22 |
| HeLa | 40.42 | 59.58 |
| A549 | 19.62 | 80.38 |
| MCF-7 | 34.13 | 65.87 |
The compound exhibited selective cytotoxicity, indicating its potential for further development as an anticancer agent.
Case Studies
Several studies have focused on the synthesis and bioactivity of hydrazone derivatives related to this compound:
- Synthesis and Evaluation : A study synthesized various hydrazone derivatives and evaluated their activity against multiple pathogens and cancer cell lines. Notably, some compounds showed significant inhibition of tumor growth in vivo models .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N'-[(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]adamantane-1-carbohydrazide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates in an alkaline medium, as demonstrated in adamantane-triazole derivatives. Key steps include:
- Reacting adamantane-1-carbohydrazide with substituted isothiocyanates (e.g., methyl/phenyl isothiocyanate) in methanol to form thiosemicarbazides .
- Cyclization in aqueous KOH under reflux, followed by neutralization with acetic acid to precipitate the product. Recrystallization from dioxane/water (20:1) improves purity .
- Yield optimization: Use stoichiometric control (e.g., 1:1 molar ratio of reactants), extended reflux times (≥1 hour), and inert atmospheres to minimize side reactions.
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., 700 MHz) to confirm regiochemistry and Z/E configuration, particularly for the pyrazole-4-ylidene moiety .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients and ESI-MS to verify molecular ion peaks and detect impurities (e.g., unreacted intermediates) .
- Melting Point Analysis : Compare experimental values (e.g., 469–471 K for related triazole derivatives) with literature to assess crystallinity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles, as adamantane derivatives may irritate mucous membranes .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., haloalkanes in alkylation steps) .
- Spill Management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of the pyrazole-adamantane core?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELX programs (SHELXD for solution, SHELXL for refinement) are recommended for small-molecule crystallography .
- Anisotropic Refinement : Model displacement parameters for non-H atoms to confirm the Z-configuration of the pyrazole-4-ylidene group .
- Validation Tools : Employ ORTEP-3 or WinGX for visualizing anisotropic displacement ellipsoids and assessing residual electron density .
Q. What experimental strategies address contradictions in pharmacological data (e.g., antihypoxic activity) across studies?
- Methodological Answer :
- Standardized In Vivo Models : Use controlled hypoxia chambers (e.g., hermetically sealed glass jars with hypercapnic conditions) to replicate results. Compare against reference drugs like Mexidol (100 mg/kg) .
- Dose-Response Curves : Administer compounds at 1/10 of LD to balance efficacy and toxicity. Use ≥7 animals per group for statistical robustness .
- Metabolite Profiling : Employ LC-MS/MS to identify active metabolites that may explain variability in activity .
Q. How can computational methods (e.g., DFT) predict the electronic properties of the fluorophenyl-pyrazole moiety?
- Methodological Answer :
- Frontier Orbital Analysis : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate HOMO-LUMO gaps and predict reactivity sites (e.g., electrophilic substitution at the 4-fluorophenyl ring) .
- Spectroscopic Simulation : Compare computed IR/Raman spectra (e.g., C=O stretching at ~1700 cm) with experimental data to validate tautomeric forms .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields for adamantane-triazole derivatives?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (e.g., n-butanol vs. ethanol), bases (NaOH vs. KOH), and haloalkane chain lengths (C4–C10) to identify optimal conditions .
- Byproduct Identification : Use GC-MS to detect side products (e.g., uncyclized thiosemicarbazides) that reduce yields .
Tables for Key Data
Table 1 : Physical-Chemical Constants for Related Adamantane-Triazole Derivatives
| Compound | Melting Point (K) | Solubility (mg/mL, EtOH) |
|---|---|---|
| 5-Ada-4-Me-Triazole | 469–471 | 12.5 |
| 5-Ada-4-Ph-Triazole | 473–475 | 8.2 |
Table 2 : Crystallographic Refinement Metrics Using SHELXL
| Parameter | Ideal Range | Example Value (Compound I) |
|---|---|---|
| R (I > 2σ) | <0.05 | 0.032 |
| wR (all) | <0.10 | 0.087 |
| CCDC Deposition | — | CCDC 1234567 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
